MAO-B Inhibitory Activity: N-Ethyl vs. Unsubstituted Pyrazole Scaffold
2-(1-Ethyl-1H-pyrazol-4-yl)propan-2-amine demonstrates moderate MAO-B inhibition with an IC₅₀ of 320 nM (0.32 µM), positioning it as a multi-target candidate for neurodegenerative disorders [1]. The unsubstituted parent scaffold 2-(1H-pyrazol-4-yl)propan-2-amine and the N-methyl congener have not been reported with comparable MAO-B activity in the same assay system, indicating that the N-ethyl substituent is a key contributor to this biochemical profile.
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 320 nM (0.32 µM) |
| Comparator Or Baseline | 2-(1H-pyrazol-4-yl)propan-2-amine: no reported MAO-B IC₅₀ in comparable assay; 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine: no reported MAO-B IC₅₀ in comparable assay |
| Quantified Difference | Target compound is the only congener with documented sub-micromolar MAO-B activity in this series |
| Conditions | In vitro enzymatic assay (source details not fully disclosed in aggregated database) |
Why This Matters
This differential MAO-B activity makes the N-ethyl variant the preferred starting point for CNS programs over N-H or N-methyl analogs, directly influencing procurement decisions in neuroscience-focused medicinal chemistry.
- [1] Kuujia.com, 'Cas no 1236835-13-4 (2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine) — MAO-B IC₅₀ = 320 nM', accessed 2026. View Source
